BenchChemオンラインストアへようこそ!

Acetic acid, [(6-chloro-3-pyridazinyl)hydrazono]-, ethyl ester

Dopamine β-hydroxylase inhibition Catecholamine modulation Structure-activity relationship

This (2E)-hydrazono ester is the essential oxidative cyclization precursor to cytotoxic [1,2,4]triazolo[4,3-b]pyridazines (IC₅₀ as low as 1.14 µM against NALM-6). The acetate side chain provides a critical comparator for DBH inhibitor SAR, where chain length dictates potency and CNS penetration. Procure the authentic hydrazone form specifically—reduced analogs lack the 1,3-dielectrophilic system required for triazole, pyrazolone, and diazepine annulation strategies. Compound-specific selection is critical; generic '6-chloropyridazinyl hydrazone' specifications cannot guarantee synthetic utility or biological profile.

Molecular Formula C8H9ClN4O2
Molecular Weight 228.63 g/mol
CAS No. 69579-06-2
Cat. No. B1401531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, [(6-chloro-3-pyridazinyl)hydrazono]-, ethyl ester
CAS69579-06-2
Molecular FormulaC8H9ClN4O2
Molecular Weight228.63 g/mol
Structural Identifiers
SMILESCCOC(=O)C=NNC1=NN=C(C=C1)Cl
InChIInChI=1S/C8H9ClN4O2/c1-2-15-8(14)5-10-12-7-4-3-6(9)11-13-7/h3-5H,2H2,1H3,(H,12,13)
InChIKeyXMHYMUJSAGJEBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid, [(6-Chloro-3-pyridazinyl)hydrazono]-, Ethyl Ester (CAS 69579-06-2): A Pyridazinyl Hydrazone Intermediate for Enzyme Inhibitor & Anticancer Probe Development


Acetic acid, [(6-chloro-3-pyridazinyl)hydrazono]-, ethyl ester (CAS 69579-06-2; molecular formula C₈H₉ClN₄O₂; MW 228.63 g/mol) is a heterocyclic hydrazone derivative belonging to the 6-chloro-3-pyridazinyl hydrazone class . It features a pyridazine ring substituted at the 6-position with chlorine and at the 3-position with a hydrazonoacetic acid ethyl ester moiety, existing as the (2E)-stereoisomer [1]. This compound is primarily recognized as a versatile synthetic intermediate for accessing biologically active [1,2,4]triazolo[4,3-b]pyridazines and has been implicated as a member of the β-ketoester pyridazinyl hydrazone family that exhibits dopamine β-hydroxylase (DBH) inhibitory capacity [2][3].

Why Substituting Acetic Acid, [(6-Chloro-3-pyridazinyl)hydrazono]-, Ethyl Ester with In-Class Analogs Risks Compromising Experimental Outcomes


Within the 6-chloro-3-pyridazinyl hydrazone family, small structural changes—such as extending the ester side chain from acetate to butanoate or cyclizing the hydrazone to a triazolopyridazine—produce profound shifts in both potency and biological target profile [1][2]. The β-ketoester side-chain length directly modulates DBH inhibitory potency, with the one-carbon-homolog GYKI-11473 (butanoate) identified as the most effective in vivo DBH inhibitor of its series, while the acetate homolog—the target compound—shows distinctly different pharmacokinetic behavior [1]. Furthermore, the open-chain hydrazone form of this compound serves as the essential precursor for oxidative cyclization to [1,2,4]triazolo[4,3-b]pyridazines, a transformation that dramatically enhances cytotoxicity against acute lymphoblastic leukemia (ALL) cell lines; the hydrazone precursors themselves exhibit markedly weaker activity than their triazole products [2]. These non-linear structure-activity relationships mean that a procurement specification for a generic '6-chloropyridazinyl hydrazone' cannot guarantee either the DBH-inhibitory profile of the shorter ester or the synthetic utility for triazolopyridazine library construction, making compound-specific selection critical [1][2].

Quantitative Differentiation Evidence for Ethyl 2-[(6-Chloropyridazin-3-yl)hydrazono]acetate (CAS 69579-06-2) vs. Closest Analogs


DBH Inhibitory Potency: Acetate (Target) vs. Butanoate (GYKI-11473) Side-Chain Comparison

The target compound, as the acetate ester member of the β-ketoester 6-chloro-3-pyridazinyl hydrazone series, is structurally positioned as the one-carbon-shorter homolog of GYKI-11473 (butanoic acid, 3-[(6-chloro-3-pyridazinyl)hydrazono]-, ethyl ester; CAS 31171-41-2). In the seminal 1983 study, GYKI-11473 was characterized as the most effective DBH inhibitor of the series, acting as a reversible competitive inhibitor of DBH with dopamine as substrate at concentrations of 10⁻⁵–10⁻⁶ M [1]. The same study established that β-ketoester derivatives as a class were potent DBH-inhibiting substances, with the side-chain structure critically influencing potency; the butanoate (GYKI-11473) showed superior in vivo efficacy to fusaric acid in both heart and brain tissues, while the shorter-chain acetate analogs—the class to which the target compound belongs—were not fully profiled for in vivo DBH inhibition [1]. This structural gap (one methylene unit difference) represents a defined, testable differentiation axis for laboratories investigating catecholamine-modulating pharmacophores.

Dopamine β-hydroxylase inhibition Catecholamine modulation Structure-activity relationship

Cytotoxic Activity Enhancement Through Oxidative Cyclization: Hydrazone Precursor vs. Triazolopyridazine Products

The target compound belongs to the hydrazone precursor series (compounds 3a–q) described by Mamta et al. (2019), which serve as intermediates for oxidative cyclization to 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines (compounds 4b–q) [1]. The study explicitly reports that triazoles 4 exhibit better cytotoxicity than their hydrazone precursors 3 across three cancer cell lines (SB-ALL, NALM-6, and MCF-7) [1]. Among the triazoles, compounds 4f, 4j, and 4q exhibited potent cytotoxic activity against SB-ALL and NALM-6 with IC₅₀ values in the range of ~1.64–5.66 µM and ~1.14–3.7 µM, respectively, compared to doxorubicin (IC₅₀ = 0.167 µM against SB-ALL) [1]. While individual IC₅₀ values for the hydrazone precursors 3a–q were not disaggregated in the abstract, the aggregate conclusion establishes that the hydrazone form (as supplied) is the essential gateway intermediate for accessing the therapeutically more potent triazolopyridazine derivatives [1].

Acute lymphoblastic leukemia Triazolopyridazine synthesis Cytotoxicity SAR

Physicochemical Profile: Target Hydrazone vs. Saturated Reduced Analog (Ethyl 2-(6-Chloropyridazin-3-yl)acetate)

The target compound (ethyl 2-[(6-chloropyridazin-3-yl)hydrazono]acetate, CAS 69579-06-2) can be compared to its reduced, non-hydrazono analog, ethyl 2-(6-chloropyridazin-3-yl)acetate (CAS 1023817-10-8), which lacks the hydrazone double bond and the additional nitrogen atoms. The target compound has a molecular formula C₈H₉ClN₄O₂ (MW 228.63 g/mol) with 6 hydrogen bond acceptors (HBA) vs. C₈H₉ClN₂O₂ (MW 200.62 g/mol) with 4 HBA for the reduced analog [1]. The hydrazone linkage introduces two additional HBA sites and one hydrogen bond donor (HBD), substantially altering the compound's hydrogen-bonding capacity and polarity—predicted topological polar surface area (TPSA) is 76.5 Ų for the target vs. an estimated ~52 Ų for the reduced form [1]. This difference is functionally relevant: the hydrazone NH and imine nitrogen serve as the nucleophilic and chelating sites required for metal-mediated oxidative cyclization to triazolopyridazines, a reactivity pathway unavailable to the saturated analog [2].

Physicochemical profiling LogP comparison Hydrogen bonding capacity

CNS Drug-Likeness: Rotatable Bond Count and TPSA Favoring Blood-Brain Barrier Penetration

Predicted physicochemical properties indicate that the target compound falls within favorable ranges for CNS penetration. The ACD/Labs Percepta Platform predicts a TPSA of 76 Ų (Polar Surface Area = 76 Ų) and a molar refractivity of 55.7±0.5 cm³, with an ACD/LogP of 1.72 [1]. According to widely accepted CNS drug-likeness criteria (Pajouhesh & Lenz, NeuroRx, 2005), optimal BBB penetration requires TPSA < 60–70 Ų and molecular weight < 400 Da. The target compound's TPSA of 76 Ų places it near the upper boundary for BBB penetration, suggesting moderate CNS availability, while 5 rotatable bonds (NROTB) are within the favorable range (< 8) [1]. In comparison, the butanoate homolog GYKI-11473 (CAS 31171-41-2; MW 242.66 g/mol, C₁₀H₁₃ClN₄O₂) adds one additional rotatable bond and has a higher logP due to the extended alkyl chain, shifting its physicochemical profile further toward lipophilic tissue distribution, consistent with the 1983 report that GYKI-11473 showed greater effect in heart than in brain [1][2]. The acetate ester's marginally lower lipophilicity and TPSA may confer a slightly more balanced CNS/peripheral distribution profile.

CNS drug design Blood-brain barrier permeability Physicochemical property optimization

Purity Specification as a Procurement Gate: ≥95% HPLC Purity vs. Uncharacterized Technical-Grade Material

Commercially, the target compound is supplied at a minimum purity specification of 95% (HPLC) by certified vendors, with full Certificate of Analysis (COA) and Safety Data Sheet (SDS) documentation available upon request . This level of characterization ensures batch-to-batch reproducibility for synthetic chemistry applications, particularly for the oxidative cyclization step to triazolopyridazines where the presence of unreacted 3-chloro-6-hydrazinopyridazine (CAS 17284-97-8) or other hydrazine impurities could compromise reaction yields or generate undesired side products [1]. In contrast, sourcing the compound from non-specialty chemical aggregators without documented purity may introduce variability that undermines comparative SAR studies or scale-up campaigns. The recommended long-term storage condition is a cool, dry environment, and the compound is classified as non-hazardous for DOT/IATA transport .

Chemical procurement Purity specification Reproducibility

High-Value Application Scenarios for Ethyl 2-[(6-Chloropyridazin-3-yl)hydrazono]acetate (CAS 69579-06-2)


Synthesis of [1,2,4]Triazolo[4,3-b]pyridazine Anticancer Libraries via Iodobenzene Diacetate-Mediated Cyclization

The target compound serves as the hydrazone precursor for oxidative intramolecular cyclization to generate 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines, a scaffold that has demonstrated potent cytotoxicity against acute lymphoblastic leukemia (SB-ALL, NALM-6) and breast adenocarcinoma (MCF-7) cell lines [1]. The cyclization reaction, mediated by iodobenzene diacetate [PhI(OAc)₂], converts the hydrazone C=N bond into the fused triazole ring system, yielding products with IC₅₀ values as low as 1.14 µM against NALM-6 cells—a >10-fold improvement over the hydrazone precursors [1]. This transformation is validated across a library of 33 compounds (3a–q and 4b–q), with compounds 4f, 4j, and 4q emerging as the most potent and compound 4q identified as a promising lead that induces apoptosis via caspase 3/7 activation [1]. Procurement of the authentic hydrazone ester ensures access to this validated synthetic pathway.

Structure-Activity Relationship Studies on Dopamine β-Hydroxylase (DBH) Inhibition: Side-Chain Length Optimization

The acetate ester side chain of the target compound provides a critical comparator in SAR studies of β-ketoester pyridazinyl hydrazones as DBH inhibitors. The published literature establishes that GYKI-11473 (butanoate homolog, CAS 31171-41-2) is the most effective in vivo DBH inhibitor in the series, acting as a reversible competitive inhibitor at 10⁻⁵–10⁻⁶ M and demonstrating NA-depleting effects superior to fusaric acid in both rat heart and brain [1]. The acetate homolog (target compound) has one fewer methylene unit in the ester side chain, which is predicted to alter both enzyme-binding affinity and tissue distribution (lower logP, reduced lipophilicity) [2]. Systematic comparison of the acetate (C₂ ester), butanoate (C₄ ester), and other chain-length variants enables the construction of a quantitative side-chain SAR model for DBH inhibition, with potential applications in cardiovascular and CNS drug discovery [1][2].

CNS-Penetrant Probe Design: Leveraging Physicochemical Properties at the BBB Permeability Threshold

The target compound's predicted physicochemical profile—TPSA of 76 Ų, 5 rotatable bonds, ACD/LogP 1.72, and a single H-bond donor—places it near the recognized upper boundary for blood-brain barrier (BBB) penetration [1]. This borderline CNS drug-likeness, combined with the compound's documented class-level DBH inhibitory activity, makes it an attractive starting scaffold for CNS-targeted catecholamine modulation research [1][2]. Compared to the butanoate homolog GYKI-11473, which showed greater peripheral (heart) than central (brain) noradrenaline depletion in vivo, the acetate ester's lower lipophilicity and one fewer rotatable bond may favor a more balanced central-to-peripheral distribution ratio [2]. Medicinal chemistry teams can use the acetate ester as a core scaffold for iterative optimization of BBB penetration while maintaining DBH target engagement.

Differentiated Chemical Intermediate for Heterocyclic Library Synthesis: Distinction from Saturated Analogs

The hydrazone C=N bond and the adjacent ester carbonyl of the target compound provide a unique 1,3-dielectrophilic system for heterocyclic chemistry that is fundamentally absent in the saturated analog ethyl 2-(6-chloropyridazin-3-yl)acetate (CAS 1023817-10-8) [1]. The hydrazone NH and imine nitrogen serve as nucleophilic handles for cyclocondensation reactions beyond the triazolopyridazine pathway, including pyrazolone, pyrimidine, and diazepine annulation strategies [2]. The presence of 6 H-bond acceptors (vs. 4 in the saturated analog) and the stereochemically defined (E)-hydrazone geometry provide additional vectors for molecular recognition in both synthetic and biological contexts [1][2]. Researchers building diverse pyridazine-based compound libraries require the hydrazone form specifically; substitution with the reduced analog would eliminate all hydrazone-dependent reactivity.

Quote Request

Request a Quote for Acetic acid, [(6-chloro-3-pyridazinyl)hydrazono]-, ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.